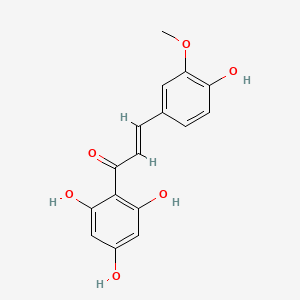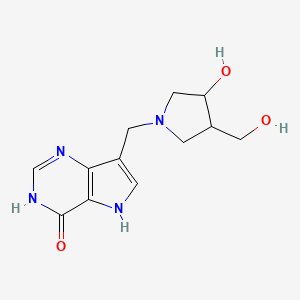![molecular formula C22H29FO5 B12323308 6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)
6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paramethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is primarily used in the treatment of various inflammatory and autoimmune conditions. As a member of the corticosteroid family, paramethasone exerts its effects by modulating the body’s immune response and reducing inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Paramethasone is synthesized through a series of chemical reactions starting from a steroid nucleusThe key steps include fluorination, hydroxylation, and acetylation reactions .
Industrial Production Methods: Industrial production of paramethasone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like chloroform and methanol, and reagents such as hydrochloric acid and sodium hydroxide for various steps in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Paramethasone undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of fluorine at the 6th position
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST)
Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the steroid nucleus .
Aplicaciones Científicas De Investigación
Paramethasone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of glucocorticoid receptor binding and activity.
Biology: Investigated for its effects on gene expression and immune cell function.
Medicine: Employed in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and lupus
Industry: Utilized in the formulation of anti-inflammatory medications and topical creams
Mecanismo De Acción
Paramethasone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various cytokines such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-alpha) .
Comparación Con Compuestos Similares
- Dexamethasone
- Betamethasone
- Prednisolone
- Hydrocortisone
Comparison: Paramethasone is unique due to its specific fluorination at the 6th position, which enhances its anti-inflammatory potency compared to other glucocorticoids. Unlike hydrocortisone, paramethasone has minimal mineralocorticoid activity, making it more suitable for conditions where sodium retention is undesirable .
Propiedades
IUPAC Name |
6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDWECBUAZOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)
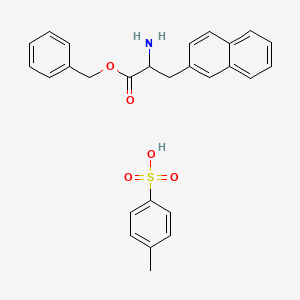
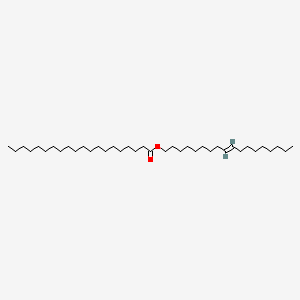
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)
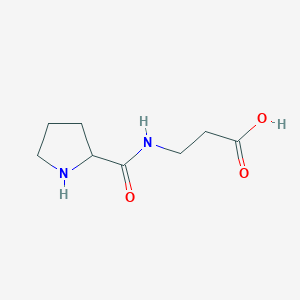
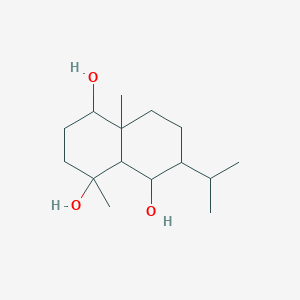
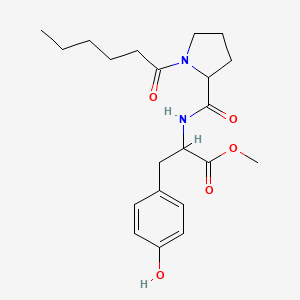
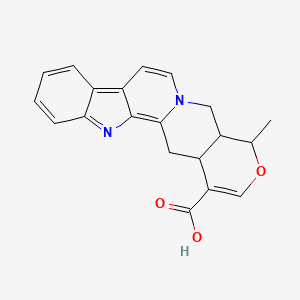
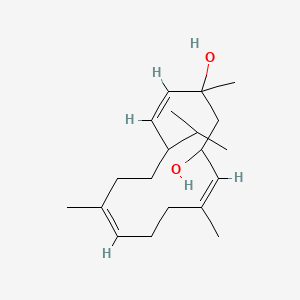
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
